molecular formula C11H16N2O B12216991 1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one

1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B12216991
M. Wt: 192.26 g/mol
InChI Key: ZOLFWGOWEGJRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroindazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be formed through cyclization reactions.

    Methylation: Introduction of methyl groups at specific positions can be achieved using methylating agents like methyl iodide under basic conditions.

    Reduction: The dihydro form can be obtained through selective reduction of the indazole ring using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone-like structures.

    Reduction: Further reduction can yield fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in material science, such as the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound of the indazole family.

    2-methylindazole: A simple methylated derivative.

    3,5-dimethylindazole: Another methylated variant with different substitution patterns.

Uniqueness

1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern and dihydro form, which may confer distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3,6,6-tetramethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C11H16N2O/c1-7-10-8(13(4)12-7)5-11(2,3)6-9(10)14/h5-6H2,1-4H3

InChI Key

ZOLFWGOWEGJRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.